molecular formula C18H19N3O4 B6428071 methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate CAS No. 1706306-11-7

methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate

Cat. No.: B6428071
CAS No.: 1706306-11-7
M. Wt: 341.4 g/mol
InChI Key: XYQHINVHMGSZJQ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate is a complex organic compound that features a benzoate ester linked to a piperidine ring, which is further substituted with a pyrimidin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidin-2-yloxy Group: This step involves the reaction of the piperidine derivative with a pyrimidin-2-yloxy reagent under suitable conditions.

    Formation of the Benzoate Ester: The final step involves esterification of the intermediate compound with benzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidin-2-yloxy group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds containing pyridine rings with similar substituents.

    Quinolone Derivatives: Compounds with quinolone structures that exhibit similar biological activities.

    Piperidine Derivatives: Other piperidine-based compounds with different substituents.

Uniqueness

Methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-(4-pyrimidin-2-yloxypiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-17(23)15-6-3-2-5-14(15)16(22)21-11-7-13(8-12-21)25-18-19-9-4-10-20-18/h2-6,9-10,13H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQHINVHMGSZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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